

# FPI-1434 IGF-1R Targeting: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

FPI-1434 is a targeted alpha therapy (TAT) currently under clinical investigation for the treatment of solid tumors expressing the insulin-like growth factor-1 receptor (IGF-1R). This document provides a comprehensive technical overview of FPI-1434, detailing its mechanism of action, the characteristics of its components, and a summary of key preclinical and clinical findings. Methodologies for pivotal experiments are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this novel radioimmunoconjugate.

#### Introduction to FPI-1434

FPI-1434 is an innovative radioimmunoconjugate engineered to deliver a potent alpha-emitting radionuclide, Actinium-225 (225Ac), directly to cancer cells that overexpress IGF-1R.[1][2][3][4] Developed by Fusion Pharmaceuticals, FPI-1434 is comprised of three key components:

- Veligrotug (AVE1642): A humanized monoclonal antibody that specifically targets the insulinlike growth factor-1 receptor (IGF-1R).[5][6]
- Fast-Clear™ Linker: A proprietary linker technology designed to facilitate rapid clearance of the radioisotope from the bloodstream, aiming to improve the therapeutic window.[7][8][9]



 Actinium-225 (225Ac): A powerful alpha-emitting radionuclide that induces potent and localized cytotoxic effects through the generation of double-strand DNA breaks.[5]

The overarching strategy of FPI-1434 is to leverage the specificity of the antibody to deliver a highly potent cytotoxic payload to tumor cells, thereby minimizing off-target toxicity.[1][2][3][4] FPI-1434 is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors (NCT03746431).[5][10]

# The Target: Insulin-like Growth Factor-1 Receptor (IGF-1R)

IGF-1R is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and differentiation.[11][12] Upon binding its ligands, IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[11][12][13][14][15] Dysregulation of the IGF-1R signaling pathway has been implicated in the development and progression of a wide range of human cancers.[11][12] Overexpression of IGF-1R is a common feature in many solid tumors and is often associated with a more aggressive phenotype and resistance to conventional therapies.[5]

### **IGF-1R Signaling Pathway**

The binding of IGF-1 or IGF-2 to IGF-1R initiates a cascade of intracellular events that promote cell growth and survival. The two major signaling pathways activated are:

- PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.
- Ras/Raf/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.





Click to download full resolution via product page

IGF-1R Signaling Pathways



## Components of FPI-1434 Veligrotug (AVE1642): The Targeting Antibody

Veligrotug, also known as AVE1642, is a humanized IgG1 monoclonal antibody that binds with high affinity and specificity to the extracellular domain of human IGF-1R.[6] This binding blocks the interaction of IGF-1 and IGF-2 with the receptor, thereby inhibiting downstream signaling. [16] Preclinical studies have demonstrated that AVE1642 can induce regression of human tumor xenografts and enhance chemosensitivity.[17]

Table 1: Characteristics of Veligrotug (AVE1642)

| Characteristic       | Description                                                                |
|----------------------|----------------------------------------------------------------------------|
| Туре                 | Humanized monoclonal antibody (IgG1)                                       |
| Target               | Extracellular domain of IGF-1R                                             |
| Mechanism of Action  | Blocks ligand binding, inhibiting downstream signaling                     |
| Preclinical Activity | Anti-tumor activity as a single agent and in combination with chemotherapy |
| Clinical Experience  | Tolerability established in Phase 1 studies                                |

### **Actinium-225: The Alpha-Emitting Payload**

Actinium-225 (225Ac) is a potent alpha-emitting radionuclide with a half-life of 9.9 days.[18] It decays through a cascade of short-lived daughter nuclides, releasing a total of four high-energy alpha particles.[18] These alpha particles have a short path length in tissue, depositing a large amount of energy in a very localized area, leading to highly cytotoxic double-strand DNA breaks in target cells.[5]



Click to download full resolution via product page



Decay Chain of Actinium-225

## **Fast-Clear™ Linker Technology**

The Fast-Clear™ linker is a proprietary technology developed by Fusion Pharmaceuticals that connects the AVE1642 antibody to the Actinium-225 chelator.[7][9][19][20] This linker is engineered to be stable in circulation but allows for the rapid excretion of any unbound radioisotope.[19] This is intended to reduce systemic toxicity and widen the therapeutic window by minimizing radiation exposure to healthy tissues.[19]

## Preclinical Development In Vivo Efficacy in Xenograft Models

While specific protocols for FPI-1434 xenograft studies are not publicly detailed, standard methodologies for establishing patient-derived xenograft (PDX) models are well-documented. [3][21] Generally, these involve the subcutaneous or orthotopic implantation of human tumor tissue into immunodeficient mice.[3]

Generalized Xenograft Study Protocol:

- Tumor Implantation: Human cancer cells or tumor fragments are implanted into immunodeficient mice.
- Tumor Growth: Tumors are allowed to grow to a specified volume.
- Treatment Administration: Mice are treated with FPI-1434, a vehicle control, and/or combination agents.
- Monitoring: Tumor volume and animal well-being are monitored regularly.
- Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker assessment).

### **Combination Therapy Studies**

Preclinical studies have explored the synergistic potential of FPI-1434 with other anti-cancer agents.



In colorectal and lung cancer xenograft models, the combination of FPI-1434 with the PARP inhibitor olaparib resulted in synergistic efficacy.[2][22] The rationale for this combination is that the alpha-particle radiation from FPI-1434 induces double-strand DNA breaks, and olaparib inhibits the DNA repair mechanisms, leading to enhanced tumor cell killing.[22]

In a syngeneic colorectal cancer model, combining an IGF-1R targeted alpha therapy with immune checkpoint inhibitors (anti-CTLA-4 and anti-PD-1) led to complete tumor eradication in a significant number of mice.[22][23] This combination also induced a "vaccine" effect, preventing tumor growth upon re-challenge.[22] The proposed mechanism is that the radiation-induced tumor cell death releases tumor-associated antigens, which, in the presence of checkpoint blockade, stimulates a robust anti-tumor immune response.[23]





Click to download full resolution via product page

Preclinical Combination Therapy Workflow

# Clinical Development: Phase 1/2 Trial (NCT03746431)

FPI-1434 is being evaluated in a first-in-human, open-label, multi-center Phase 1/2 trial in patients with advanced solid tumors that express IGF-1R.[5][10]

### **Study Design and Objectives**

The primary objectives of the Phase 1 portion of the study are to assess the safety and tolerability of FPI-1434 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[10] The study employs a modified 3+3 dose-escalation design.[5]

#### Patient Selection and Imaging with FPI-1547

A key aspect of the trial is the use of an imaging analog, [111In]-FPI-1547, for patient selection. [5] FPI-1547 consists of the same antibody and linker as FPI-1434 but is labeled with Indium-111, a gamma emitter suitable for SPECT/CT imaging.[5] Patients undergo imaging with FPI-1547 to confirm tumor uptake of the antibody and to perform dosimetry calculations to ensure that the predicted radiation dose to normal organs is within safe limits.[5]

SPECT/CT Imaging Protocol (Generalized):

- Administration: Patients receive an intravenous injection of [111In]-FPI-1547.
- Image Acquisition: A series of whole-body planar and SPECT/CT scans are acquired at multiple time points post-injection.
- Image Analysis: The images are used to determine the biodistribution of the radiotracer and to quantify uptake in tumors and normal organs.
- Dosimetry: The data from the imaging studies are used to calculate the estimated radiation absorbed dose to various organs for the planned FPI-1434 therapy.



### **Preliminary Clinical Data**

Preliminary results from the Phase 1 trial have been reported.

Table 2: Phase 1 Single-Dose Escalation Cohorts of FPI-1434

| Cohort | Dose Level (kBq/kg) |
|--------|---------------------|
| 1      | 10                  |
| 2      | 20                  |
| 3      | 40                  |
| 4      | 80                  |
| 5      | 120                 |

Data from initial single-dose escalation cohorts.

Table 3: Estimated Mean Radiation Absorbed Doses from [111In]-FPI-1547 Imaging

| Organ      | Mean Absorbed Dose (mGy-Eq/MBq) ± SD |
|------------|--------------------------------------|
| Kidneys    | 988 ± 305                            |
| Liver      | 934 ± 319                            |
| Lungs      | 626 ± 175                            |
| Total Body | 140 ± 16                             |

Dosimetry estimates based on imaging with FPI-1547 in the first 13 patients.

Initial findings from the single-dose portion of the study in the first three cohorts (up to 40 kBq/kg) showed a favorable safety profile, with no drug-related serious adverse events or dose-limiting toxicities reported.[24] Dosimetric results were within normal organ radiation tolerability limits.[24]

### **Conclusion and Future Directions**



FPI-1434 represents a promising targeted alpha therapy with a strong preclinical rationale and encouraging early clinical data. Its mechanism of action, which combines the specificity of an IGF-1R antibody with the high-potency cytotoxicity of Actinium-225, offers a novel approach for treating IGF-1R-expressing solid tumors. The use of an imaging analog for patient selection and personalized dosimetry is a key feature of its clinical development.

Future research will focus on completing the dose-escalation and expansion phases of the current clinical trial to establish the recommended Phase 2 dose and to further evaluate the safety and efficacy of FPI-1434. Furthermore, the promising preclinical data from combination studies suggest that FPI-1434 could be a valuable component of combination therapy regimens with PARP inhibitors or immune checkpoint inhibitors, potentially overcoming resistance and improving patient outcomes.

# **Experimental Methodologies Radiolabeling of Antibodies**

While the specific protocol for FPI-1434 is proprietary, a general one-step method for radiolabeling antibodies with 225Ac has been described.[18][25] This involves conjugating the antibody with a chelator such as DOTA and then incubating the DOTA-antibody conjugate with 225Ac under controlled temperature and pH conditions.[18][25]

### **Dosimetry Calculations**

Radiation absorbed dose estimates are calculated using established methods, such as the MIRD (Medical Internal Radiation Dose) schema.[2][26][27][28][29] This involves:

- Acquiring quantitative imaging data from [111In]-FPI-1547 SPECT/CT scans at multiple time points.
- Generating time-activity curves for source organs.
- Calculating the total number of disintegrations in each source organ.
- Using standard phantom models and software (e.g., OLINDA/EXM) to calculate the absorbed dose to target organs.[2][28][29]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RADAR Guide: Standard Methods for Calculating Radiation Doses for Radiopharmaceuticals, Part 2—Data Analysis and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft (PDX) models, applications and challenges in cancer research PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 5. fusionpharma.com [fusionpharma.com]
- 6. A dose finding, safety and pharmacokinetic study of AVE1642, an anti-insulin-like growth factor-1 receptor (IGF-1R/CD221) monoclonal antibody, administered as a single agent and in combination with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massbio.org [massbio.org]
- 8. fusionpharma.com [fusionpharma.com]
- 9. Fusion Pharmaceuticals Announces Nomination of First Targeted Alpha Therapy Candidate in Collaboration with AstraZeneca to Advance into IND-Enabling Studies for Phase 1 Development [prnewswire.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Something old, something new and something borrowed: emerging paradigm of insulinlike growth factor type 1 receptor (IGF-1R) signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]

#### Foundational & Exploratory





- 16. A phase I study of AVE1642, a human monoclonal antibody-blocking insulin-like growth factor-1 receptor (IGF-1R), given as a single agent and in combination with sorafenib as first-line therapy in patients with advanced hepatocellular carcinoma (HCC). ASCO [asco.org]
- 17. Phase I study of humanized monoclonal antibody AVE1642 directed against the type 1 insulin-like growth factor receptor (IGF-1R), administered in combination with anticancer therapies to patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Alpha Therapeutics Fusion Pharma Technology [fusionpharma.com]
- 20. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting its FPI-1966 and FPI-2059 Targeted Alpha Therapies [newswire.ca]
- 21. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models -PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [newswire.ca]
- 23. fusionpharma.com [fusionpharma.com]
- 24. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
- 29. amos3.aapm.org [amos3.aapm.org]
- To cite this document: BenchChem. [FPI-1434 IGF-1R Targeting: A Technical Whitepaper].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362949#fpi-1434-igf-1r-targeting]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com